Methyl 6-(Isobutylamino)pyridazine-3-carboxylate
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Overview
Description
Methyl 6-(Isobutylamino)pyridazine-3-carboxylate is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol . This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(Isobutylamino)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(Isobutylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridazine compounds .
Scientific Research Applications
Methyl 6-(Isobutylamino)pyridazine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-(Isobutylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 6-(Isobutylamino)pyridazine-3-carboxylate include other pyridazine derivatives such as:
- Pyridazine
- Pyridazinone
- 6-(Isobutylamino)pyridazine-3-carboxylic acid
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its isobutylamino group and methyl ester functionality contribute to its unique properties compared to other pyridazine derivatives .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 6-(2-methylpropylamino)pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-7(2)6-11-9-5-4-8(12-13-9)10(14)15-3/h4-5,7H,6H2,1-3H3,(H,11,13) |
InChI Key |
APAHJPYTEGODCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NN=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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